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Compound of Interest

Compound Name:
5-hydroxy-N-methoxy-N-

methylpicolinamide

Cat. No.: B8639277

Get Quote

Compound Identity & Significance
IUPAC Name: 5-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide

Molecular Formula:

Molecular Weight: 182.18 g/mol

Role: Synthetic intermediate (Weinreb amide) used to install ketone functionalities at the

pyridine 2-position while preserving the 5-hydroxyl group for further derivatization.

Synthesis Context (Impurity Profile)
Understanding the synthesis is vital for interpreting the spectra. The compound is typically

prepared by coupling 5-hydroxypicolinic acid with N,O-dimethylhydroxylamine hydrochloride

using a coupling agent like HATU or EDCI in DMF.

Common Impurities: Residual DMF (singlets at 2.73, 2.89, 7.95 ppm in DMSO), unreacted

N,O-dimethylhydroxylamine, or urea byproducts from coupling agents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Strategy
Due to the phenolic hydroxyl group at position 5, the compound exhibits pH-dependent

solubility.

Preferred Solvent:DMSO-d

is recommended over CDCl

. It ensures full solubility and slows proton exchange, allowing the phenolic -OH signal to be
observed as a distinct peak (often >10 ppm).

Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio in

C experiments.

H NMR Data (400 MHz, DMSO-d )
Reference values based on 5-hydroxypicolinic acid core and Weinreb amide substituent

effects.
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

OH 10.40 – 10.60 br s 1H -

Phenolic

proton

(exchangeabl

e).

H-6 8.15 – 8.25 d 1H

Ortho to N,

meta to OH.

Most

deshielded

aromatic.

H-3 7.90 – 8.00 d 1H

Ortho to

carbonyl.

Shielded

relative to

acid

precursor.

H-4 7.25 – 7.35 dd 1H

Meta to

carbonyl,

ortho to OH.

N-OCH 3.65 – 3.75 s 3H -

Characteristic

Weinreb

methoxy

group.

N-CH 3.20 – 3.30 s 3H -

Characteristic

Weinreb N-

methyl group.

C NMR Data (100 MHz, DMSO-d )
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Carbon Type
Shift (

, ppm)
Assignment

C=O 165.0 – 167.0 Amide Carbonyl (Weinreb)

C-5 156.0 – 158.0
C-OH (Ipso carbon, highly

deshielded)

C-2 138.0 – 140.0 Ipso to Carbonyl

C-6 135.0 – 137.0 Ortho to N

C-3 124.0 – 126.0 Ortho to Carbonyl

C-4 120.0 – 122.0 Meta to Carbonyl

N-OCH 60.5 – 61.5 Methoxy carbon

N-CH 32.0 – 33.5 N-Methyl carbon

Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization)
The pyridine nitrogen provides a basic site, making the molecule easily ionizable in positive

mode.

Molecular Ion:

[M+H]

: Observed at m/z 183.2 (Base peak in soft ionization).

[M+Na]

: Observed at m/z 205.2 (Common adduct).

Fragmentation Pattern (MS/MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8639277?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In tandem MS, Weinreb amides exhibit a characteristic cleavage of the N-methoxy-N-methyl

group.

Precursor: m/z 183.2

Primary Fragment:m/z 122.0 (Loss of

N(OMe)Me or HN(OMe)Me). This corresponds to the 5-hydroxypicolinoyl cation (acylium
ion).

Secondary Fragment:m/z 94.0 (Loss of CO from the acylium ion), resulting in the 3-

hydroxypyridinium ion.

Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on solid/oil.

Key Absorptions:

3100 – 3400 cm

(Broad): O-H stretching (Phenolic, H-bonded).

1640 – 1660 cm

(Strong): C=O stretching (Amide). Note: Weinreb amides often appear slightly lower than
typical amides due to the electron-donating methoxy group, but the electron-deficient
pyridine ring may counter this.

1580, 1475 cm

: C=C / C=N stretching (Pyridine ring skeletal vibrations).

1280 – 1300 cm

: C-O stretching (Phenolic).

Visualization of Workflows
A. Synthesis & Workup Flow
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This diagram illustrates the critical steps to isolate the pure intermediate, highlighting where

impurities might originate.

5-Hydroxypicolinic Acid
(Starting Material)

Coupling Reaction
(RT, Overnight)

Reagents:
HATU, DIEA, DMF
NH(OMe)Me·HCl

Quench:
Add Water

Extraction:
Ethyl Acetate (EtOAc)

Wash:
1. Sat. NaHCO3 (Remove Acid)

2. Brine (Remove DMF)

Organic Layer

Drying:
Na2SO4 + Concentration

FINAL PRODUCT
5-hydroxy-N-methoxy-
N-methylpicolinamide

Click to download full resolution via product page

Caption: Synthesis and isolation workflow for 5-hydroxy-N-methoxy-N-methylpicolinamide
(Adapted from WO2013097773A1).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8639277/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-analysis-of-5-hydroxy-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/product/b8639277/docs?utm_src=pdf-body#technical-guide-spectroscopic-analysis-of-5-hydroxy-n-methoxy-n-methylpicolinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8639277?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. MS Fragmentation Pathway
The logic for confirming the Weinreb amide structure via Mass Spec.

Parent Ion [M+H]+
m/z 183.2

Acylium Ion
[C6H4NO2]+

m/z 122.0Weinreb Cleavage

Loss of
NH(OMe)Me

(61 Da)

Pyridinium Ion
[C5H4NO]+

m/z 94.0Decarbonylation

Loss of
CO

(28 Da)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway showing characteristic loss of the methoxyamino group.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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